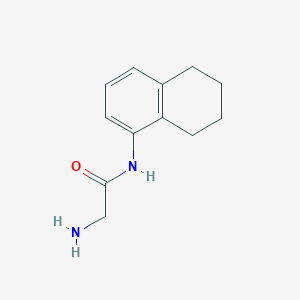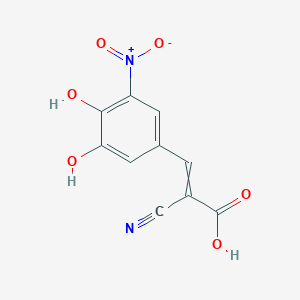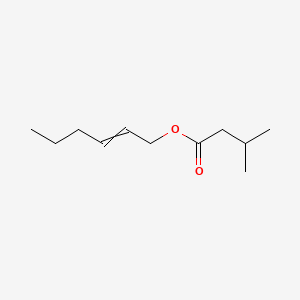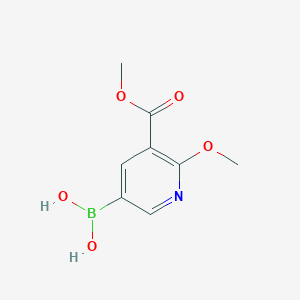
4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid is a compound that features a piperidine ring attached to an ethylamino group, which is further connected to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid typically involves the coupling of a piperidine derivative with an ethylamino group, followed by the introduction of the benzoic acid moiety. One common method involves the reaction of 2-chloroethylamine hydrochloride with piperidine to form 2-(piperidin-1-yl)ethylamine. This intermediate is then reacted with 4-aminobenzoic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the reaction proceeds efficiently and safely.
化学反应分析
Types of Reactions
4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile or electrophile used.
科学研究应用
4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzoic acid moiety can interact with active sites or binding pockets, potentially inhibiting or modulating the activity of the target. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-((2-(Morpholin-4-yl)ethyl)amino)benzoic acid: Similar structure but with a morpholine ring instead of a piperidine ring.
4-((2-(Pyrrolidin-1-yl)ethyl)amino)benzoic acid: Contains a pyrrolidine ring instead of a piperidine ring.
4-((2-(Piperidin-1-yl)ethoxy)benzoic acid: Similar structure but with an ethoxy group instead of an ethylamino group.
Uniqueness
4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid is unique due to the presence of both the piperidine ring and the benzoic acid moiety, which can confer specific reactivity and binding properties. This combination of structural features makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
4-(2-piperidin-1-ylethylamino)benzoic acid |
InChI |
InChI=1S/C14H20N2O2/c17-14(18)12-4-6-13(7-5-12)15-8-11-16-9-2-1-3-10-16/h4-7,15H,1-3,8-11H2,(H,17,18) |
InChI 键 |
YWOJPBOOGGYTTG-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCNC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{5-[Bis(3,5-dimethylphenyl)(hydroxy)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl}bis(3,5-dimethylphenyl)methanol](/img/structure/B12507337.png)

![Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate](/img/structure/B12507345.png)




![1-Pyrrolidinecarboxylic acid, 2-[3-(2,6-dimethyl-4-morpholinyl)-1-propen-1-yl]-, phenylmethyl ester](/img/structure/B12507377.png)


![2-[3-(1-Aminoethyl)-2-fluorophenyl]-2,2-difluoroethanol](/img/structure/B12507391.png)

![2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B12507408.png)

